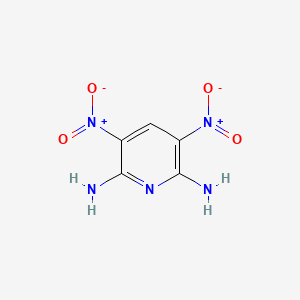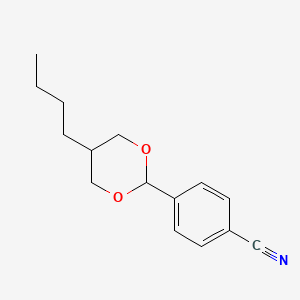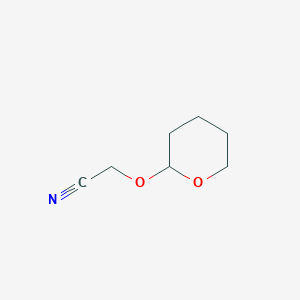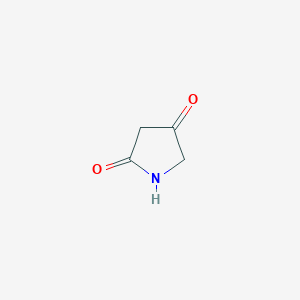![molecular formula C13H14N2O4 B1332234 4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid CAS No. 861210-30-2](/img/structure/B1332234.png)
4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid
Übersicht
Beschreibung
The compound "4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological properties and are often explored for their potential as therapeutic agents .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, an effective route for the direct synthesis of substituted pyrazole through a 3+2 annulation method has been described, where cyclocondensation reactions are employed to produce the desired pyrazole derivative . Another method involves the reaction of hydrazine derivatives with dihydrofuran dione to yield pyrazole carboxylic acids . Additionally, the reaction of acid chlorides with hydroxylamines or carbazates can lead to the formation of N-substituted pyrazole carboxamides and carbohydrazides .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . Single-crystal X-ray diffraction (XRD) studies can confirm the 3D molecular structure, which is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations, such as density functional methods (B3LYP) with a 6-31G(d) basis set, can be used to optimize the molecular structure and compare it with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in polarographic studies, where the reduction of pyrazole compounds can occur in multiple steps, depending on the protonation state of the molecule . The reactions of pyrazole carboxylic acid chlorides with hydroxylamines and carbazates can lead to a range of products, including carboxamides and carbohydrazides . These reactions are typically catalyzed by a base and can yield good to excellent product yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the pyrazole ring can affect the compound's solubility, melting point, and stability. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) of the compounds can be analyzed to understand their reactivity and interaction with other molecules . Additionally, the antioxidant properties of pyrazole derivatives can be evaluated through in vitro methods such as DPPH and hydroxyl radical scavenging assays .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the prominent applications of compounds related to 4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid is in the field of cancer research. A study demonstrates that derivatives of this compound, such as 4-{4-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid, exhibit significant anticancer activity. These compounds were tested against various cancer cell lines, showing potential as lung cancer inhibitory agents (Jing et al., 2012).
Heterocyclic Compound Synthesis
Research has also been conducted on the synthesis of heterocyclic compounds, including pyrazole derivatives, from related chemical structures. These compounds have been synthesized using various reactions and have potential applications in medicinal chemistry (Adnan et al., 2014).
Selective Hydroxyethylation
Selective hydroxyethylation of related compounds has been achieved under mild conditions, demonstrating the potential for precise chemical modifications in drug development and synthesis of complex molecules (Siegmund et al., 2008).
Synthesis of Functionalized Compounds
The synthesis of functionalized benzopyrans and pyrazoles, which are significant in medicinal chemistry, has been explored using related chemical structures. These synthesized compounds have shown various pharmacological activities, including potential therapeutic applications (Reddy & Rao, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(3-5-10)13(18)19/h2-5,14,16H,6-7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBQTDQZKWLDJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140287 | |
| Record name | 4-[2,5-Dihydro-4-(2-hydroxyethyl)-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid | |
CAS RN |
861210-30-2 | |
| Record name | 4-[2,5-Dihydro-4-(2-hydroxyethyl)-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861210-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2,5-Dihydro-4-(2-hydroxyethyl)-3-methyl-5-oxo-1H-pyrazol-1-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Azabicyclo[5.1.0]octane](/img/structure/B1332162.png)








